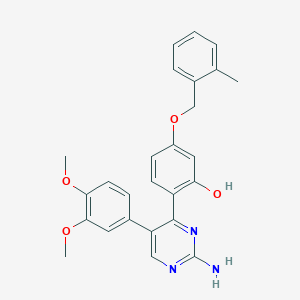

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol

Description

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted at position 2 with an amino group, at position 5 with a 3,4-dimethoxyphenyl group, and at position 4 with a phenol moiety bearing a 2-methylbenzyloxy substituent. The 3,4-dimethoxyphenyl group may enhance binding interactions with hydrophobic pockets in target proteins, while the 2-methylbenzyloxy substituent could influence solubility and steric effects .

Properties

IUPAC Name |

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-16-6-4-5-7-18(16)15-33-19-9-10-20(22(30)13-19)25-21(14-28-26(27)29-25)17-8-11-23(31-2)24(12-17)32-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKPWBJDBQDENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC(=C(C=C4)OC)OC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Substitution Reactions:

Ether Formation: The phenol group can be alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenol group can undergo oxidation to form quinones.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known inhibitors.

Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

Therapeutic Agents: Possible use in the treatment of conditions such as cancer or inflammatory diseases.

Industry

Material Science: Used in the development of new materials with specific properties.

Chemical Manufacturing: Intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diaryl Pyrimidine Derivatives

Key Observations :

- 3,4-Dimethoxyphenyl vs. Simpler Substituents : The target compound’s 3,4-dimethoxyphenyl group provides enhanced electron-donating and bulkier aromatic interactions compared to AP-3-OMe-Ph (single methoxy) or AP-4-Me-Ph (p-tolyl). This may improve binding to proteins like hACE2-S, where hydrophobic and π-π stacking interactions are critical .

Antiviral Potential

- hACE2-S Binding : AP-NP, a naphthyl-substituted analog, showed strong binding to the hACE2-S complex (ΔG = -8.2 kcal/mol) in silico, outperforming AP-3-OMe-Ph (ΔG = -7.9 kcal/mol). The target compound’s 3,4-dimethoxyphenyl group may further optimize binding through additional hydrogen bonding or van der Waals interactions .

Anticancer Activity

- Tubulin Inhibition : Compound 97, bearing an indolyl substituent, inhibited tubulin polymerization (IC₅₀ = 0.79 μM), outperforming colchicine (IC₅₀ = 2.68 μM). The target compound’s 3,4-dimethoxyphenyl group may mimic this activity by interacting with the colchicine binding site .

- PPMP Analogs : PPMP, a pyrazole derivative with a 3,4-dimethoxyphenyl group, induced G2/M arrest in cancer cells. This highlights the role of methoxy groups in disrupting microtubule dynamics .

Antioxidant and Enzyme Inhibition

- Curcumin analogs with 3,4-dimethoxyphenyl groups demonstrated potent free radical scavenging (e.g., compound 3e: 89% inhibition at 50 µg/mL) and ACE inhibition (compound 3d: IC₅₀ = 4.3 µM). The target compound’s phenol moiety may similarly contribute to antioxidant activity .

Computational and Experimental Support

- Docking Studies : AutoDock Vina and AutoDock4 were used to validate binding affinities of analogs like AP-NP, supporting the reliability of computational predictions for the target compound .

- Structural Insights: Pyrimidine derivatives with non-planar conformations (e.g., compound in ) show that substituent bulkiness impacts protein interactions, suggesting the 2-methylbenzyloxy group in the target compound may influence binding geometry .

Biological Activity

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a complex organic compound belonging to the aminopyrimidine class. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as amino and methoxy groups. The biological activity of this compound has been a subject of interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 368.43 g/mol. The presence of methoxy and amino groups enhances its solubility and reactivity, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O4 |

| Molecular Weight | 368.43 g/mol |

| Structural Features | Amino, methoxy groups |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino and phenolic groups can participate in hydrogen bonding, which may enhance binding affinity and specificity towards these targets. This interaction can modulate the activity of various enzymes involved in crucial biological pathways, including cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Case Studies

Several studies have investigated the biological activity of related compounds within the aminopyrimidine class:

-

In Vitro Studies :

- Compounds similar to this compound have shown effective inhibition of cancer cell lines with IC50 values ranging from micromolar to nanomolar concentrations .

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.